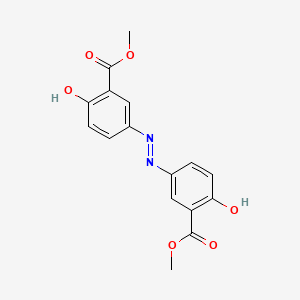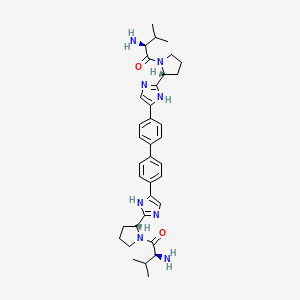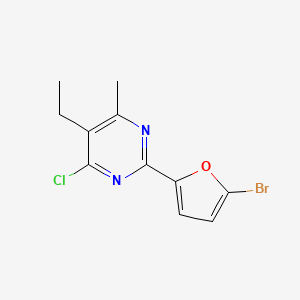
2-(5-Bromofuran-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromofuran-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with bromofuran, chloro, ethyl, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromofuran-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromofuran Intermediate: The initial step involves the bromination of furan to obtain 5-bromofuran. This can be achieved using bromine in the presence of a suitable solvent like acetic acid.
Synthesis of the Pyrimidine Core: The pyrimidine core is synthesized by reacting ethyl acetoacetate with guanidine hydrochloride under basic conditions to form 4-chloro-5-ethyl-6-methylpyrimidine.
Coupling Reaction: The final step involves coupling the bromofuran intermediate with the pyrimidine core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Bromofuran-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.
Reduction: The compound can undergo reduction reactions to remove halogen atoms or reduce double bonds.
Substitution: The chloro and bromo groups can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dehalogenated or hydrogenated products.
Substitution: Formation of substituted pyrimidines with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(5-Bromofuran-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-(5-Bromofuran-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets can vary based on the specific biological context and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-Bromofuran-2-yl)-1,3-dioxolane
- (5-Bromofuran-2-yl)methanamine
- 6-(5-Bromofuran-2-yl)nicotinonitrile
Uniqueness
2-(5-Bromofuran-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted applications in various scientific fields.
Eigenschaften
Molekularformel |
C11H10BrClN2O |
|---|---|
Molekulargewicht |
301.56 g/mol |
IUPAC-Name |
2-(5-bromofuran-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine |
InChI |
InChI=1S/C11H10BrClN2O/c1-3-7-6(2)14-11(15-10(7)13)8-4-5-9(12)16-8/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
ANRTYGRLPKFDDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=C(N=C1Cl)C2=CC=C(O2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



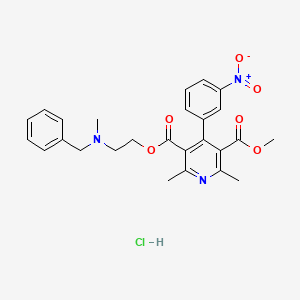
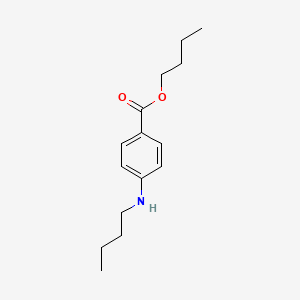
![6-Methyl-5-(2,2,2-trifluoroethoxy)-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene;hydrochloride](/img/structure/B13445238.png)


![methyl (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoate](/img/structure/B13445249.png)
![4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoyl Chloride](/img/structure/B13445254.png)

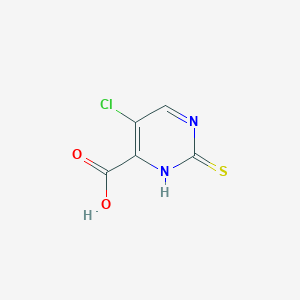
![(1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B13445269.png)
![2-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetamide](/img/structure/B13445276.png)
